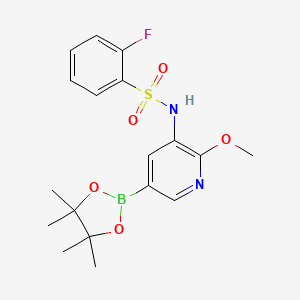
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
The synthesis of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized through a two-step substitution reaction. The structure of the compound is verified using techniques such as FTIR, 1H and 13C NMR, and MS. Single crystal X-ray diffraction is also used for crystallographic and conformational analyses .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can act as a nucleophilic attack site.
Amidation Reactions: The compound can be synthesized through amidation reactions.
Scientific Research Applications
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of drugs and other complex molecules.
Biology: The compound is used as an enzyme inhibitor and specific ligand in biological studies.
Medicine: It has applications in the treatment of tumors and microbial infections, and it is used in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, and the borate group can participate in various chemical reactions. The compound’s structure allows it to interact with enzymes and other biological molecules, inhibiting their activity and exerting its effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features borate and sulfonamide groups and is used in similar applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boric acid derivative with applications in organic synthesis and medicine.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of conjugated copolymers and other complex molecules.
These compounds share similar structural features and applications, but this compound is unique in its specific combination of functional groups and its wide range of applications in various fields.
Properties
Molecular Formula |
C18H22BFN2O5S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-10-14(16(25-5)21-11-12)22-28(23,24)15-9-7-6-8-13(15)20/h6-11,22H,1-5H3 |
InChI Key |
UZTWJOSYSWBHCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















